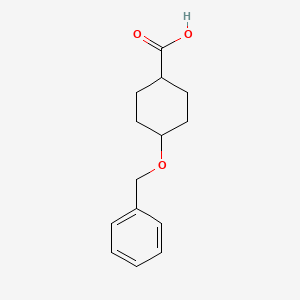

4-(Benzyloxy)cyclohexanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-phenylmethoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHKUOPEMAFMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Cyclohexanecarboxylic Acid and Its Analogues

Direct Synthetic Routes to 4-(Benzyloxy)cyclohexanecarboxylic Acid

Direct routes typically involve the formation of the characteristic benzyl (B1604629) ether bond on a pre-formed 4-hydroxycyclohexanecarboxylic acid derivative. These methods are advantageous for their straightforward nature.

A common and effective strategy involves a two-step sequence beginning with the esterification of 4-hydroxycyclohexanecarboxylic acid, followed by etherification of the hydroxyl group, and concluding with saponification.

First, the carboxylic acid of a 4-hydroxycyclohexanecarboxylic acid is protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions. The subsequent etherification of the hydroxyl group is then carried out. This is often followed by hydrolysis of the ester group under basic conditions to yield the target carboxylic acid. mdpi.com

A widely used esterification method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.org This method is known for its mild conditions and effectiveness even with sterically demanding substrates. organic-chemistry.org The final step involves hydrolysis of the ester, often using a base like sodium hydroxide (B78521) in a mixture of water and an alcohol, to liberate the free carboxylic acid. mdpi.com

Alkylation is the core reaction in forming the benzyl ether linkage. The Williamson ether synthesis is a classic and reliable method for this transformation. In this approach, the hydroxyl group of a 4-hydroxycyclohexanecarboxylic acid ester is deprotonated by a base to form an alkoxide. This nucleophilic alkoxide then attacks an appropriate benzyl halide, such as benzyl bromide, in a second-order nucleophilic substitution (SN2) reaction.

A typical procedure involves reacting the 4-hydroxycyclohexanecarboxylate with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone, often under reflux conditions. nih.gov This method has proven effective for synthesizing various benzyloxy-substituted aromatic compounds, which serves as a model for the synthesis of the target cyclohexyl derivative. nih.gov

Indirect Synthesis via Precursor Functionalization

Indirect routes build upon existing aromatic or cyclohexyl scaffolds, modifying them through reactions like reduction and derivatization to arrive at the final product.

One of the most powerful indirect methods is the catalytic hydrogenation of a corresponding aromatic precursor, such as 4-(benzyloxy)benzoic acid. This reaction reduces the benzene (B151609) ring to a cyclohexane (B81311) ring. The choice of catalyst is crucial to ensure the saturation of the aromatic ring without causing hydrogenolysis (cleavage) of the benzyl ether C-O bond. Noble metal catalysts like Ruthenium (Ru) and Palladium (Pd) supported on carbon are commonly employed for such hydrogenations. google.comgoogle.comgoogle.com

The reaction conditions, including hydrogen pressure, temperature, and solvent, significantly influence the reaction's outcome, particularly the stereochemistry of the 1,4-disubstituted product. Hydrogenation of p-aminobenzoic acid, an analogue, using a 5% Ru/C catalyst in aqueous NaOH at 100°C and 15 bar of hydrogen pressure, resulted in a cis:trans isomer ratio of 1:4.6. google.com This demonstrates that the trans isomer is often the thermodynamically favored product under these conditions.

Table 1: Influence of Reaction Conditions on the Hydrogenation of p-Aminobenzoic Acid Data extracted from a study on analogous compound synthesis. google.com

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | cis:trans Ratio |

| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 1:4.6 |

| 5% Ru/C | 10% NaOH (aq) | 80 | 15 | 20 | 1:3.0 |

| 5% Rh/C | H₂O | 120 | 80 | 16 | 1.8:1 |

Alternative indirect syntheses can commence from readily available cyclohexanones or phenols. One patented process describes the catalytic hydrogenation of a 4-hydroxybenzoic acid compound to yield a cyclohexanone-4-carboxylic acid derivative. google.com This intermediate ketone can then be reduced to the corresponding 4-hydroxycyclohexanecarboxylic acid, which serves as the direct precursor for the benzylation step described in section 2.1.2.

Another industrial process involves the oxidation of cyclohexylbenzene (B7769038) to cyclohexylbenzene hydroperoxide, which is subsequently cleaved to produce phenol (B47542) and cyclohexanone (B45756). google.com This cyclohexanone can then be chemically modified through a series of steps to introduce the carboxylic acid group and the benzyloxy functionality.

Stereoselective Synthesis of this compound Isomers

The relative orientation of the benzyloxy and carboxylic acid groups on the cyclohexane ring (cis or trans) is a critical aspect of the synthesis. The trans isomer is generally more stable due to both bulky substituents occupying equatorial positions, which minimizes steric strain.

As noted, catalytic hydrogenation of aromatic precursors typically yields a mixture of cis and trans isomers, with the trans isomer often predominating under equilibrium conditions. google.com A process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives highlights that direct conversion of the aromatic precursor can achieve a trans product ratio of greater than 75%. google.com It is possible to further enrich the desired isomer. For example, one method involves the selective esterification of the cis isomer in a mixture, allowing for the isolation of the unreacted, pure trans-acid. google.com

While microbial reduction has been used for the stereoselective synthesis of cis-3-hydroxycyclohexanecarboxylic acid esters from 3-oxo-cyclohexanecarboxylic acid esters, similar enzymatic or bio-catalytic approaches could potentially be developed for the stereocontrolled synthesis of 4-substituted isomers. google.com

Control of cis/trans Isomerism via Reaction Conditions

The relative orientation of the benzyloxy and carboxylic acid groups on the cyclohexane ring, described as cis or trans isomerism, is a critical aspect of the synthesis. The thermodynamically more stable trans isomer, where the two bulky substituents are in equatorial positions, is often the desired product. The control over the cis/trans ratio is primarily achieved during the catalytic hydrogenation of the aromatic ring of a precursor like 4-(benzyloxy)benzoic acid or by subsequent isomerization of the resulting mixture.

Catalytic hydrogenation of p-substituted benzoic acids can yield mixtures of cis and trans isomers. google.com The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, hydrogenating p-aminobenzoic acid, an analogue of 4-(benzyloxy)benzoic acid, using a Ruthenium-on-carbon (Ru/C) catalyst in a basic aqueous solution has been shown to produce a high ratio of the trans product directly. google.com Altering these parameters can significantly shift the equilibrium.

| Catalyst | Solvent | Base | Temperature (°C) | Pressure (bar) | cis:trans Ratio |

| 5% Ru/C | Water | 10% NaOH | 100 | 15 | 1:4.6 |

| Rhodium on Carbon | Isopropanol | - | 60 | 10 | Not specified, but mild conditions noted |

| Raney Nickel | - | - | - | - | Results in a 1:2.3 ratio |

This table presents illustrative data on the hydrogenation of p-aminobenzoic acid, a structural analogue, to demonstrate the influence of reaction conditions on the cis/trans isomer ratio of the resulting 4-substituted cyclohexanecarboxylic acid. google.com

In cases where the hydrogenation yields an unfavorable mixture, the cis isomer can be converted to the more stable trans isomer through epimerization. This is typically achieved by treating the mixture of isomers with a strong base, such as sodium hydroxide or potassium alkoxides. google.com This process allows the alpha-proton to the carboxyl group to be abstracted, forming an enolate intermediate, which then reprotonates preferentially to yield the thermodynamically favored trans configuration.

Chiral Auxiliary and Asymmetric Catalysis Strategies

When the synthesis requires a specific enantiomer of this compound, asymmetric synthesis strategies are employed. These methods introduce a source of chirality to influence the stereochemical outcome of the reaction, leading to an excess of one enantiomer over the other. The two primary strategies are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org In the context of synthesizing chiral cyclohexanecarboxylic acids, an auxiliary could be attached to the carboxylic acid group. Well-established auxiliaries include Evans' oxazolidinones and pseudoephedrine. researchgate.netnih.govsigmaaldrich.com After the stereocenter(s) on the cyclohexane ring are set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For example, a chiral glycine (B1666218) derivative using the axially chiral BINOL as an auxiliary has been used to synthesize enantiomerically pure amino acids through alkylation. wikipedia.org This principle could be adapted to the synthesis of complex cyclohexane derivatives.

Asymmetric catalysis involves the use of a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer. For the synthesis of chiral 4-substituted cyclohexanes, this could involve the asymmetric hydrogenation of an appropriate unsaturated precursor. While the hydrogenation of the benzene ring of 4-(benzyloxy)benzoic acid creates two stereocenters simultaneously, controlling the enantioselectivity of this specific transformation is challenging. More commonly, organocatalytic methods are used to build complex, highly substituted cyclohexane rings with excellent stereocontrol. nih.gov For instance, a bifunctional amino-squaramide catalyst can promote a Michael addition to initiate a cascade reaction, ultimately forming a fully substituted cyclohexane with multiple stereocenters in high enantiomeric excess. nih.gov

Protective Group Chemistry in the Synthesis of Benzyloxy-Functionalized Cyclohexanecarboxylic Acids

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. thieme-connect.deresearchgate.net In the synthesis of this compound and its derivatives, the benzyl group itself serves as a protecting group for the hydroxyl function.

Introduction and Cleavage of Benzyl Protecting Groups

The benzyl group (Bn) is a widely used protecting group for alcohols and carboxylic acids due to its robustness and the specific conditions required for its removal. wikipedia.org

Introduction: The benzyl ether linkage in this compound is typically formed early in the synthesis by protecting the hydroxyl group of a precursor like 4-hydroxybenzoic acid. The most common method for this transformation is the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), followed by a nucleophilic substitution (SN2) reaction with benzyl bromide or benzyl chloride. nih.gov

Cleavage: The removal, or deprotection, of a benzyl ether is most commonly achieved through catalytic hydrogenolysis. libretexts.orguchicago.edu This reaction involves hydrogen gas (H2) and a palladium-on-carbon (Pd/C) catalyst. The reaction is clean and efficient, yielding toluene (B28343) and the free alcohol. It is noteworthy that the conditions for benzyl group hydrogenolysis are often similar to those used for the reduction of aromatic rings. Therefore, in a synthesis starting from 4-(benzyloxy)benzoic acid, the hydrogenation of the benzene ring and the deprotection of the benzyl ether could potentially occur simultaneously or sequentially, depending on the specific catalyst and reaction conditions chosen.

| Deprotection Method | Reagents | Conditions | Notes |

| Catalytic Hydrogenolysis | H2, Pd/C | Mild temperature and pressure | Most common and efficient method. gcwgandhinagar.com |

| Strong Acid | HBr in Acetic Acid | Cold | Can be used but is less common for benzyl ethers. gcwgandhinagar.com |

| Oxidation | - | - | p-Methoxybenzyl (PMB) ethers can be removed by oxidation, but this is not standard for unsubstituted benzyl ethers. libretexts.org |

Stereochemical Investigations and Conformational Analysis of 4 Benzyloxy Cyclohexanecarboxylic Acid Systems

Conformational Dynamics of the Cyclohexane (B81311) Ring in 4-(Benzyloxy)cyclohexanecarboxylic Acid

The cyclohexane ring is conformationally flexible, rapidly interconverting between two equivalent chair conformations at room temperature in a process known as a ring flip. wikipedia.org

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes steric and torsional strain by maintaining tetrahedral bond angles (approximately 109.5°) and keeping all adjacent C-H bonds staggered. wikipedia.org The interconversion from one chair form to another, the "ring flip," proceeds through higher-energy intermediate conformations, including the half-chair and the twist-boat. masterorganicchemistry.com The energy barrier for this process in unsubstituted cyclohexane is approximately 10–11 kcal/mol (about 45 kJ/mol). masterorganicchemistry.com This barrier is low enough that the interconversion is rapid at ambient temperatures. wikipedia.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.orgmasterorganicchemistry.com

In a substituted cyclohexane, the two chair conformers are often no longer equivalent in energy. libretexts.org Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. msu.edu This preference is due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. libretexts.orgchemistrysteps.com

The energetic cost of placing a substituent in the axial position is quantified by its conformational free-energy difference, or "A-value." chemistrysteps.commasterorganicchemistry.com A larger A-value indicates a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -COOH (Carboxylic Acid) | 1.35 - 1.7 |

| -CH₂Ph (Benzyl) | 1.81 |

| -CH₃ (Methyl) | 1.74 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Data sourced from multiple references. masterorganicchemistry.comwikipedia.orgyale.edu The A-value for the benzyloxy group is approximated by that of the benzyl (B1604629) group.

Based on these values, the benzyloxy group (approximated by benzyl) is sterically more demanding than the carboxylic acid group. This difference dictates the equilibrium between the two chair conformers for each diastereomer.

cis-isomer : This isomer exists as a mixture of two non-identical chair conformers that are in rapid equilibrium. One conformer has an axial benzyloxy group and an equatorial carboxylic acid group, while the other has an equatorial benzyloxy group and an axial carboxylic acid group. The conformer with the larger benzyloxy group in the more stable equatorial position will be favored. spcmc.ac.in

trans-isomer : This isomer can exist in a diequatorial or a diaxial conformation. The diaxial conformer would place both bulky groups in unfavorable axial positions, leading to significant 1,3-diaxial strain. In contrast, the diequatorial conformer places both groups in the preferred equatorial positions. Consequently, the equilibrium for the trans-isomer lies almost exclusively on the side of the diequatorial conformation, which is significantly more stable. libretexts.org

Influence of Substituent Effects on Cyclohexane Conformation

The conformational equilibrium of this compound is primarily governed by steric effects. The preference of a substituent for the equatorial position is a direct consequence of its size, as quantified by its A-value. masterorganicchemistry.com

For the trans-isomer, the stability difference between the diequatorial and diaxial forms can be estimated by summing the A-values of the two groups. The total energy cost for the diaxial conformer would be approximately 3.16–3.51 kcal/mol (1.81 + 1.35 or 1.81 + 1.7), making it highly unstable relative to the diequatorial conformer.

For the cis-isomer, the energy difference between the two conformers is the difference between their A-values. The conformer with the equatorial benzyloxy group and axial carboxylic acid group is more stable than the conformer with the axial benzyloxy and equatorial carboxylic acid. The energy difference is approximately 0.11–0.46 kcal/mol (1.81 - 1.7 or 1.81 - 1.35). This small energy difference means that while the conformer with the equatorial benzyloxy group predominates, a significant population of the other conformer will still exist at equilibrium.

While steric effects are dominant, it has been noted in some systems that electronic factors, such as intramolecular hydrogen bonding, can occasionally stabilize a conformation where a carboxylic acid group is in an axial position, contrary to what would be predicted by its A-value alone. wikipedia.org However, in a non-polar solvent and for a 1,4-disubstituted system like this compound, such effects are less likely to override the strong steric preference for the diequatorial arrangement in the trans isomer and the equatorial preference for the larger group in the cis isomer.

Reactivity, Functional Group Transformations, and Derivatization of 4 Benzyloxy Cyclohexanecarboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation. These transformations are fundamental in synthetic organic chemistry for creating new derivatives with altered physical and chemical properties.

Esterification and Amidation Reactions

The conversion of the carboxyl group of 4-(benzyloxy)cyclohexanecarboxylic acid into esters and amides is a common and straightforward process.

Esterification is typically achieved through reactions with alcohols under acidic conditions, a process known as Fischer esterification. youtube.commasterorganicchemistry.com This equilibrium-driven reaction is often facilitated by using an excess of the alcohol or by removing water as it is formed to drive the reaction to completion. masterorganicchemistry.comucalgary.ca Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. organic-chemistry.orgnih.gov This method, known as the Steglich esterification, proceeds at room temperature and is effective even for sterically hindered alcohols. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. Due to the formation of a stable ammonium (B1175870) carboxylate salt between the acid and the amine, direct reaction requires high temperatures. researchgate.net Therefore, the use of coupling agents is standard practice. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to yield the corresponding amide under mild conditions. researchgate.net A variety of catalyst systems, including those based on titanium, have also been developed for direct amidation reactions. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product |

| Esterification | ||

| Fischer Esterification | Methanol (B129727) (CH₃OH), cat. H₂SO₄, reflux | Methyl 4-(benzyloxy)cyclohexanecarboxylate |

| Steglich Esterification | tert-Butanol ((CH₃)₃COH), DCC, DMAP, CH₂Cl₂ | tert-Butyl 4-(benzyloxy)cyclohexanecarboxylate |

| Amidation | ||

| DCC Coupling | Benzylamine (BnNH₂), DCC, CH₂Cl₂ | N-Benzyl-4-(benzyloxy)cyclohexanecarboxamide |

| EDC Coupling | Diethylamine ((CH₃CH₂)₂NH), EDC, HOBt | N,N-Diethyl-4-(benzyloxy)cyclohexanecarboxamide |

Reduction and Oxidation of the Carboxylic Acid Moiety

Reduction of the carboxylic acid group in this compound leads to the formation of the corresponding primary alcohol, (4-(benzyloxy)cyclohexyl)methanol. This transformation is a fundamental conversion in organic synthesis. Powerful reducing agents are required for this process, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective reagents. youtube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Other reagents, such as diborane (B8814927) (B₂H₆) or catalytic methods involving hydrosilylation with catalysts based on earth-abundant metals like manganese, have also been developed for the reduction of carboxylic acids to alcohols under mild conditions. nih.govresearchgate.net

Oxidation of the carboxylic acid moiety is generally not a feasible transformation under standard conditions, as the carboxyl carbon is already in a high oxidation state. However, the reverse reaction, the oxidation of a primary alcohol to a carboxylic acid, is a common synthetic procedure. For instance, benzylic and aliphatic primary alcohols can be converted to their corresponding carboxylic acids using silver-based catalysts. dtu.dk

Table 2: Reduction of this compound

| Reagent System | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF; 2. H₃O⁺ workup | (4-(Benzyloxy)cyclohexyl)methanol |

| Borane (BH₃·THF) | 1. BH₃·THF; 2. H₃O⁺ workup | (4-(Benzyloxy)cyclohexyl)methanol |

| Manganese-catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 80 °C | (4-(Benzyloxy)cyclohexyl)methanol |

Decarboxylative Processes and Related C-C Bond Cleavage Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). youtube.com Simple aliphatic carboxylic acids, such as this compound, are generally stable and resistant to decarboxylation. This transformation typically requires harsh conditions or the presence of an activating functional group, such as a β-keto group, which facilitates the reaction through a cyclic transition state. youtube.com

Modern synthetic methods have enabled decarboxylation under milder conditions through radical pathways. Photoredox catalysis, for instance, can mediate the oxidative decarboxylation of carboxylic acids to generate alkyl radicals. nih.gov These radicals can then be trapped or participate in subsequent reactions. For example, iron-catalyzed, visible-light-induced decarboxylative functionalization can convert carboxylic acids into other derivatives. researchgate.net However, for a simple saturated cycloalkane carboxylic acid, these processes often require specific setups and are not as straightforward as other functional group transformations.

Transformations Involving the Benzyloxy Ether Linkage

The benzyl (B1604629) ether group in this compound serves as a robust protecting group for the hydroxyl functionality. Its removal, or de-benzylation, is a critical step in many synthetic sequences to unmask the alcohol.

Hydrogenolytic Cleavage of the Benzyl Ether

The most common and efficient method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.comambeed.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). youtube.com The reaction is clean, high-yielding, and proceeds under very mild conditions, such as room temperature and atmospheric pressure of hydrogen. youtube.com The process breaks the carbon-oxygen bond of the ether, liberating the free alcohol (4-hydroxycyclohexanecarboxylic acid) and producing toluene (B28343) as a readily removable byproduct. youtube.comorganic-chemistry.org This method's selectivity makes it highly valuable, as it generally does not affect other reducible functional groups if carefully controlled. researchgate.net

Selective De-benzylation Methods under Varied Conditions

While catalytic hydrogenolysis is the preferred method, alternative conditions for de-benzylation are available for substrates containing functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.

Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: The benzyl ether can be oxidized to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to release the alcohol. organic-chemistry.org

Dissolving Metal Reduction: While less common for simple benzyl ethers, dissolving metal reductions can sometimes be employed.

Lewis Acids: Certain Lewis acids can promote the cleavage of benzyl ethers. For instance, diisobutylaluminum hydride (DIBAL) has been used for selective debenzylation in complex molecules like cyclodextrins. beilstein-journals.org

Electron Transfer Reagents: A system of magnesium in methanol (Mg/MeOH) has been reported for the selective O-debenzylation of phenols protected with substituted benzyl groups, such as those containing carboxylate or nitro functionalities. sciencemadness.org

Table 3: Comparison of De-benzylation Methods

| Method | Reagents and Conditions | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C, Ethanol or Ethyl Acetate, rt | Mild, high yield, clean, most common method. youtube.comyoutube.com |

| Strong Acid Cleavage | HBr or HI | Harsh conditions, limited substrate scope. organic-chemistry.org |

| Oxidative Cleavage | Oxidation (e.g., with DDQ for p-methoxybenzyl ethers), then hydrolysis | Useful for specific substituted benzyl ethers. organic-chemistry.org |

| Lewis Acid Promoted | DIBAL, Toluene, 70 °C | Can offer selectivity in complex systems. beilstein-journals.org |

Reactions at the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound presents a saturated carbocyclic scaffold that can undergo various transformations. The nature and stereochemistry of these reactions are heavily influenced by the conformational preferences of the ring and the directing effects of the equatorial benzyloxy and carboxylic acid substituents in the thermodynamically favored trans-isomer.

Regioselective and Stereoselective Functionalization of the Cyclohexane Ring

Direct functionalization of the C-H bonds of the cyclohexane ring in this compound is a challenging task due to their general inertness. However, the existing functional groups can influence the regioselectivity of certain reactions. For instance, the presence of the carboxylic acid and benzyloxy groups can electronically influence neighboring positions, although this effect is less pronounced than in aromatic systems.

Stereoselectivity is a key consideration in the functionalization of the cyclohexane ring. The chair conformation of the cyclohexane ring dictates that substituents can occupy either axial or equatorial positions. In the case of trans-4-(benzyloxy)cyclohexanecarboxylic acid, both the benzyloxy and carboxylic acid groups preferentially occupy equatorial positions to minimize steric strain. Any reaction on the ring must therefore contend with the steric hindrance posed by these bulky equatorial groups.

While specific studies on the regioselective and stereoselective functionalization of this compound are not extensively documented in publicly available literature, general principles of cyclohexane chemistry can be applied. For example, radical-mediated halogenation could potentially lead to a mixture of halogenated products at various positions on the ring. However, achieving high regioselectivity would be difficult without the influence of activating or directing groups.

More controlled functionalization often involves the introduction of unsaturation into the ring, for example, through elimination reactions of derivatives, which can then be subjected to a wider range of stereocontrolled additions. The development of advanced catalytic systems for C-H activation may in the future provide more direct and selective routes to functionalize the cyclohexane core of this molecule.

Isomerization and Epimerization Studies of Cyclohexanecarboxylic Acids

The stereochemistry of the substituents on the cyclohexane ring is crucial, with the cis and trans isomers often exhibiting different physical, chemical, and biological properties. In many applications, the trans-isomer of 4-substituted cyclohexanecarboxylic acids is the desired product due to its thermodynamic stability.

The synthesis of this compound, often proceeding through the hydrogenation of 4-(benzyloxy)benzoic acid, can yield a mixture of cis and trans isomers. Consequently, methods for the epimerization of the less stable cis-isomer to the trans-isomer are of significant interest.

Research on related 4-substituted cyclohexanecarboxylic acids has demonstrated that epimerization can be effectively achieved under basic conditions at elevated temperatures. google.comgoogleapis.com For instance, heating a mixture of cis and trans isomers of a 4-alkyl-cyclohexanecarboxylic acid with potassium hydroxide (B78521) can lead to a significant enrichment of the trans isomer, with purities of the trans form reaching up to 99.8%. google.com The mechanism of this epimerization involves the formation of a carbanion at the C1 position, which can then be protonated to yield either the cis or trans product. Under thermodynamic control, the more stable trans-isomer is favored.

The choice of base and solvent can influence the efficiency of the epimerization. Studies on 4-isopropyl-cyclohexanecarboxylic acid have shown that potassium hydroxide is a particularly effective base for this transformation. google.comgoogleapis.com

| Substrate | Base | Temperature (°C) | Initial trans:cis Ratio | Final trans Purity (%) |

| 4-isopropyl-cyclohexanecarboxylic acid | KOH | 130-220 | 23:77 | 98.4 - 99.8 |

| 4-methyl-cyclohexanecarboxylic acid | KOH | 140-150 | 32.2:67.8 | High |

This table presents data from studies on analogous 4-substituted cyclohexanecarboxylic acids, illustrating the general conditions and outcomes of base-mediated epimerization. google.comgoogleapis.com

It is important to note that harsh conditions, such as treatment with strong acids or bases at high temperatures, can also lead to undesired side reactions. Therefore, the optimization of reaction conditions is crucial to achieve a high yield of the desired trans-isomer.

Advanced Derivatization Strategies for Molecular Diversification

This compound serves as a valuable scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The carboxylic acid and the benzyloxy group are the primary handles for derivatization, but modifications of the cyclohexane ring can also contribute to molecular diversity.

Derivatization of the carboxylic acid group is a common strategy. Standard coupling reactions can be employed to form amides, esters, and other carboxylic acid derivatives. For example, the carboxylic acid can be activated with reagents such as thionyl chloride or carbodiimides to facilitate reaction with a diverse range of amines or alcohols. This approach allows for the introduction of various functional groups and the exploration of structure-activity relationships in drug discovery programs.

The benzyloxy group can also be a point of modification. Catalytic hydrogenolysis can cleave the benzyl ether to yield the corresponding 4-hydroxycyclohexanecarboxylic acid. This hydroxyl group can then be further functionalized, for instance, through etherification or esterification, to introduce new molecular fragments.

Molecular diversification can also be achieved by targeting the cyclohexane ring itself, although this is often more challenging. As discussed previously, the introduction of new functional groups onto the ring can be difficult to control. However, if a handle for further reactions can be installed, it opens up a plethora of possibilities. For instance, if a ketone could be introduced into the ring, it would allow for a wide range of subsequent reactions, such as reductive amination, aldol (B89426) condensations, and the formation of various heterocyclic systems.

While specific advanced derivatization strategies for this compound are not widely reported, the principles of combinatorial chemistry and parallel synthesis can be applied to this scaffold to generate libraries of diverse compounds for screening in various assays. The combination of modifications at the carboxylic acid, the benzyloxy group (or the resulting hydroxyl group), and potentially the cyclohexane ring provides a powerful platform for the generation of novel molecular entities.

Computational Chemistry and Molecular Modeling Studies of 4 Benzyloxy Cyclohexanecarboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.govnih.gov For 4-(Benzyloxy)cyclohexanecarboxylic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), could be employed to optimize the molecule's three-dimensional geometry. rri.res.innih.gov Such calculations would yield precise information on bond lengths, bond angles, and dihedral angles. These theoretical values could then be compared with experimental data if a crystal structure is available. Furthermore, DFT can be used to compute various electronic properties like molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to further quantify the molecule's reactivity. nih.gov For this compound, this analysis would reveal its kinetic stability and predict its behavior in chemical reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 |

| Ionization Potential | I ≈ -EHOMO | 6.5 |

| Electron Affinity | A ≈ -ELUMO | 1.2 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness | S = 1/(2η) | 0.189 |

| Electrophilicity Index | ω = χ2/(2η) | 2.79 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. MM and MD simulations offer a way to study larger systems and longer timescales, such as the behavior of molecules in solution.

Conformational Space Exploration and Energy Minimization Techniques

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The substituents (benzyloxy and carboxylic acid groups) can be in either axial or equatorial positions. Conformational analysis using molecular mechanics force fields would be essential to determine the relative energies of the different conformers (e.g., cis/trans isomers with axial/equatorial substituents). Energy minimization techniques would identify the most stable, lowest-energy conformation, which is crucial for understanding the molecule's physical and biological properties. The relative stability of conformers is determined by steric interactions, such as 1,3-diaxial interactions, which are unfavorable. utdallas.edu It is generally expected that the most stable conformer would have the bulky benzyloxy and carboxylic acid groups in the equatorial positions.

Dynamics of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations could model the behavior of this compound in a solvent, such as water or an organic solvent. rsc.org An MD simulation would track the positions and velocities of all atoms in the system over time, providing a detailed picture of how the solute molecule interacts with the surrounding solvent molecules. nih.gov This would include the formation and breaking of hydrogen bonds between the carboxylic acid group and water, as well as hydrophobic interactions involving the cyclohexyl and benzyl (B1604629) groups. Understanding the dynamics of solvation is critical for predicting properties like solubility and how the molecule behaves in a biological environment.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential to bind to various protein targets. The process would involve obtaining the 3D structure of a target protein and then using a docking algorithm to fit the 3D structure of this compound into the protein's binding site. The algorithm would then calculate a "docking score," which estimates the binding affinity. nih.gov The results would reveal the likely binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex. Such studies could generate hypotheses about the potential biological activity of this compound.

Biological Activity and Mechanistic Investigations of 4 Benzyloxy Cyclohexanecarboxylic Acid in Vitro

Exploration of Enzyme Inhibitory Activity (In Vitro)

No published studies were identified that investigated the inhibitory effects of 4-(Benzyloxy)cyclohexanecarboxylic acid on the following enzymes.

Inhibition of Lysine Specific Demethylase 1 (LSD1)

There is currently no available data from in vitro assays to suggest that this compound acts as an inhibitor of Lysine Specific Demethylase 1 (LSD1).

Investigation of Other Relevant Enzyme Targets (e.g., Esterases, α-Glucosidase)

Scientific literature lacks information regarding the in vitro evaluation of this compound as an inhibitor of esterases or α-glucosidase.

Receptor Interaction Studies (In Vitro)

No specific research was found detailing the interaction of this compound with the specified receptor target.

Agonistic or Antagonistic Activity at Specific Receptors (e.g., PPARα)

There are no available in vitro studies to characterize the potential agonistic or antagonistic activity of this compound at the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Mechanistic Insights into Receptor Binding and Activation

In the absence of primary research on the interaction between this compound and any receptors, no mechanistic insights into its binding and activation can be provided.

In Vitro Cellular Assays and Mechanistic Elucidation

No cellular assay data has been published that would allow for the elucidation of the biological mechanisms of this compound in a cellular context.

Inhibition of Cell Migration in Cancer Cell Lines

Following a comprehensive review of publicly available scientific literature, no studies reporting the in vitro evaluation of this compound for its ability to inhibit cell migration in cancer cell lines were identified. Consequently, there is no data to present regarding its potential anti-metastatic properties.

| Cancer Cell Line | Assay Type | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| No data available in the public domain. |

Evaluation of Antimicrobial Properties against Multi-Drug Resistant Strains

A thorough search of scientific databases and research articles did not yield any studies that have investigated the antimicrobial properties of this compound against multi-drug resistant (MDR) bacterial or fungal strains. Therefore, its potential efficacy as an antimicrobial agent against such pathogens remains uncharacterized.

| MDR Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|

| No data available in the public domain. |

Role of 4 Benzyloxy Cyclohexanecarboxylic Acid As a Synthetic Building Block and Medicinal Chemistry Scaffold

Utility in the Construction of Complex Organic Molecules

The cyclohexane (B81311) core of 4-(benzyloxy)cyclohexanecarboxylic acid provides a robust, three-dimensional framework that is prevalent in numerous natural products and complex organic molecules. The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, allowing for its incorporation into larger molecular architectures. The benzyloxy group, a stable protecting group for the hydroxyl functionality, can be readily removed under various conditions to unveil a reactive hydroxyl group for further synthetic manipulations. This strategic placement of functional groups makes it an ideal starting material for the stereocontrolled synthesis of intricate molecular targets. Its application is particularly notable in multi-component reactions, where the carboxylic acid can participate in the formation of complex adducts in a single step.

Incorporation into Pharmacologically Relevant Scaffolds

The this compound motif is a recurring structural element in a variety of pharmacologically active compounds, underscoring its significance as a privileged scaffold in drug discovery. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its binding affinity, selectivity, and metabolic stability.

Precursors for Anti-Parasitic Agents (e.g., Praziquantel Derivatives)

While various synthetic routes to the broad-spectrum anti-parasitic drug Praziquantel and its analogues have been explored, the use of cyclohexanecarboxylic acid derivatives is a key strategy. nih.govnih.govresearchgate.net The core structure of Praziquantel contains a cyclohexanecarbonyl moiety. Although direct utilization of this compound in reported syntheses of Praziquantel is not explicitly detailed in readily available literature, the fundamental role of cyclohexanecarboxylic acid as a key building block is well-established. nih.gov The synthesis of Praziquantel analogues often involves the acylation of a piperazinoisoquinoline intermediate with a cyclohexanecarboxylic acid derivative. The benzyloxy group on the cyclohexane ring could serve as a handle for introducing further functionality or for modulating the lipophilicity and metabolic profile of the resulting Praziquantel analogue, potentially leading to improved efficacy or altered pharmacological properties.

Components in Anti-Hyperlipidemic and Antioxidant Agents

Derivatives of this compound have shown promise in the development of agents to combat hyperlipidemia and oxidative stress. For instance, research has been conducted on 4-benzyloxy chalcone (B49325) fibrate hybrids as potential anti-hyperlipidemic and antioxidant agents. While not directly involving the cyclohexanecarboxylic acid, this highlights the utility of the 4-benzyloxy-substituted cyclic motif in this therapeutic area. The structural features of benzoic acid derivatives, in general, are known to be important for their antioxidant properties, with the position of hydroxyl groups playing a crucial role. nih.gov The benzyloxy group in this compound could be deprotected to a hydroxyl group, which is a key functional group for antioxidant activity. The antioxidant potential of such compounds often relates to their ability to scavenge free radicals. nih.gov

Below is a table summarizing the potential roles of the structural components of this compound in the design of anti-hyperlipidemic and antioxidant agents.

| Structural Component | Potential Role in Bioactivity |

| Cyclohexane Ring | Provides a rigid scaffold for optimal orientation of pharmacophoric groups. |

| Carboxylic Acid | Can be derivatized to form esters or amides, mimicking endogenous lipids or interacting with target proteins. |

| Benzyloxy Group | Can be deprotected to a hydroxyl group, a key feature for antioxidant activity. Can also modulate lipophilicity. |

Building Blocks for Advanced Drug Candidate Synthesis

The versatility of this compound extends to its use as a foundational element in the synthesis of advanced drug candidates targeting a range of diseases. A notable example is its utility in the preparation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated for their antimycobacterial activity. researchgate.net In this synthesis, the benzyloxy-containing fragment is introduced to build the final pharmacologically active molecule. The trans-isomer of 4-aminocyclohexanecarboxylic acid, a related compound, is a valuable intermediate in the synthesis of Janus kinase (JAK) inhibitors, highlighting the importance of the 4-substituted cyclohexane-1-carboxylic acid scaffold in modern drug discovery. albany.edu The presence of the benzyloxy group offers a strategic point for modification to optimize the activity and properties of the final drug candidate.

Design and Synthesis of Compound Libraries Based on the this compound Motif

The principles of combinatorial chemistry are often employed to generate large collections of structurally related compounds, known as compound libraries, for high-throughput screening to identify new drug leads. The this compound scaffold is an excellent starting point for the construction of such libraries due to its inherent structural features and multiple points for diversification. researchgate.net

A general strategy for creating a compound library based on this motif would involve:

Scaffold Preparation: Synthesis of the core this compound.

Derivatization of the Carboxylic Acid: The carboxylic acid can be reacted with a diverse set of amines or alcohols to generate a library of amides or esters.

Modification of the Benzyloxy Group: The benzyl (B1604629) protecting group can be removed to reveal the hydroxyl group, which can then be further functionalized with a variety of reagents.

This approach allows for the systematic exploration of the chemical space around the 4-hydroxycyclohexanecarboxylic acid core, enabling the investigation of structure-activity relationships (SAR) and the identification of compounds with desired biological activities. The use of parallel synthesis techniques can expedite the creation of these libraries, significantly accelerating the drug discovery process. nih.gov

Below is an interactive data table illustrating a hypothetical design of a small combinatorial library based on the this compound scaffold.

| R1 (from Amine) | R2 (from Acylating Agent after Deprotection) |

| -CH2CH3 | -COCH3 |

| -CH(CH3)2 | -COPh |

| -Cyclopropyl | -SO2CH3 |

| -Benzyl | -COCF3 |

This systematic approach to library design allows for the generation of a diverse set of molecules, each with unique properties, thereby increasing the probability of discovering novel and effective therapeutic agents.

Future Perspectives in 4 Benzyloxy Cyclohexanecarboxylic Acid Research

Emerging Synthetic Methodologies and Catalytic Approaches

The synthesis of 4-(Benzyloxy)cyclohexanecarboxylic acid and its analogs is traditionally achieved through established methods. However, the future of its synthesis lies in the adoption of more efficient, sustainable, and versatile methodologies. Researchers are expected to focus on late-stage functionalization and the use of advanced catalytic systems to rapidly generate diverse libraries of derivatives.

Key emerging areas include:

Catalytic C-H Activation: Direct functionalization of the cyclohexyl or benzyl (B1604629) rings without the need for pre-installed functional groups is a major goal. This approach, powered by transition metal catalysts (e.g., palladium, rhodium, cobalt), would allow for the direct attachment of various substituents, streamlining the synthetic process and providing access to previously inaccessible chemical space.

Photocatalysis and Electrochemistry: Visible light-mediated reactions and electrochemical synthesis offer green alternatives to traditional methods. researchgate.net These techniques can facilitate novel transformations, such as decarboxylative cyclizations or the introduction of complex functional groups under mild conditions, reducing waste and energy consumption. researchgate.net

Flow Chemistry: Continuous flow synthesis is anticipated to play a significant role in the scalable and safe production of this compound derivatives. This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and the ability to safely handle hazardous reagents or intermediates.

These advanced synthetic strategies will be crucial for building libraries of compounds necessary for developing detailed structure-activity relationships and exploring a wide range of biological applications.

Advanced Computational and Data-Driven Research for Design and Prediction

The integration of computational chemistry and machine learning is set to revolutionize the design and optimization of this compound derivatives. By leveraging in silico tools, researchers can predict molecular properties, prioritize synthetic targets, and accelerate the discovery process.

Future computational efforts will likely concentrate on:

Machine Learning (ML) Models: Data-driven approaches, such as quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity or physicochemical properties of novel derivatives based on existing data. nih.govrepec.org ML models can be trained on datasets of related carboxylic acids to identify key structural features that correlate with desired outcomes, guiding the design of more potent and selective compounds. nih.govrepec.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives when interacting with biological targets like proteins. chemrxiv.org These simulations help in understanding the binding modes, conformational changes, and the energetic basis of molecular recognition, which is critical for structure-based drug design. chemrxiv.org

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the research process is essential. mdpi.com Computational tools can estimate properties like solubility, permeability, and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles before committing to costly and time-consuming synthesis and in vitro testing. mdpi.com

The table below illustrates how computational tools could be used to predict key properties for hypothetical derivatives of this compound, guiding experimental work.

| Hypothetical Derivative | Predicted Property (Example) | Computational Method | Rationale for Investigation |

| Derivative A (with polar substituent) | Increased Aqueous Solubility | QSAR Model | Improve bioavailability for potential biological applications. |

| Derivative B (with rigidified linker) | Higher Binding Affinity to Target X | Molecular Docking & MD Simulation | Enhance potency by optimizing interactions with a specific protein target. |

| Derivative C (with modified ester) | Improved Metabolic Stability | P450 Metabolism Prediction | Increase in vivo half-life by designing a derivative less prone to enzymatic degradation. |

Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)

While the existing applications of this compound are established, its structural motifs—the cyclohexanecarboxylic acid and the benzyloxy group—are present in molecules with a wide range of biological activities. Future research will focus on systematically screening this compound and its derivatives against a broader array of biological targets to uncover new therapeutic potential.

Promising areas for in vitro investigation include:

Enzyme Inhibition: Many carboxylic acid-containing molecules are known to be enzyme inhibitors. Screening libraries of this compound analogs against panels of enzymes, such as protein kinases, proteases, or metabolic enzymes, could identify novel inhibitors. nih.gov For example, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibition of protein kinase CK2. nih.gov

Receptor Modulation: The cyclohexane (B81311) scaffold is a common feature in molecules that target cell surface receptors. Investigating the ability of these compounds to act as agonists or antagonists for receptors like G-protein coupled receptors (GPCRs) or integrins could open new avenues. For instance, a trans-4-substituted cyclohexanecarboxylic acid derivative was identified as a potent VLA-4 antagonist. nih.gov

Antimicrobial Activity: The lipophilic nature of the benzyloxy group combined with the polar carboxylic acid suggests potential for antimicrobial activity. In vitro screening against a panel of pathogenic bacteria and fungi could reveal compounds with potential as new anti-infective agents.

Elucidating the mechanism of action will be a critical component of these studies. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and isothermal titration calorimetry can confirm direct binding to a target protein. Subsequent cell-based assays can then clarify the downstream effects on signaling pathways. mdpi.com

Development of Structure-Activity Relationships for Targeted Applications

A systematic approach to developing Structure-Activity Relationships (SAR) is fundamental to optimizing the properties of this compound for any targeted application. This involves synthesizing and testing a series of structurally related analogs to understand how specific molecular modifications influence biological activity and physicochemical properties.

Future SAR studies should systematically explore:

Cyclohexane Ring Conformation and Substitution: The stereochemistry of the cyclohexane ring (cis vs. trans) is known to be critical for the biological activity of related compounds. nih.gov Future work will involve synthesizing both isomers of substituted derivatives and evaluating their activity. Additionally, decoration of the cyclohexane ring with various functional groups (e.g., hydroxyl, amino, fluoro) will be explored to probe for new interactions with biological targets.

Modification of the Benzyloxy Group: The electronic and steric properties of the benzyl ring can be fine-tuned by introducing substituents at the ortho, meta, or para positions. SAR studies on related scaffolds have shown that substituents can dramatically impact potency and selectivity. nih.govmdpi.com For example, introducing halo- or methoxy-benzyloxy groups has been shown to enhance the antiproliferative activities of certain kinase inhibitors. nih.gov

Carboxylic Acid Isosteres: Replacing the carboxylic acid group with other acidic functional groups (isosteres), such as tetrazoles or hydroxamic acids, can modulate properties like acidity (pKa), membrane permeability, and metabolic stability. upenn.edu A systematic investigation of these isosteres will be crucial for optimizing pharmacokinetic profiles. upenn.edu

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Benzyloxy)cyclohexanecarboxylic acid, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves functionalizing the cyclohexane ring with benzyloxy and carboxylic acid groups. A common approach includes:

- Stepwise alkylation and oxidation : Reacting cyclohexanol derivatives with benzyl bromide under basic conditions to introduce the benzyloxy group, followed by oxidation of a primary alcohol or aldehyde intermediate to the carboxylic acid using agents like KMnO₄ or CrO₃ .

- Protection-deprotection strategies : Using tert-butyl or benzyl groups to protect reactive sites during synthesis, ensuring regioselectivity. For example, tert-butoxy intermediates (similar to ’s analogs) can stabilize sensitive functional groups .

- Optimization : Control reaction temperature (e.g., 0–60°C) and solvent polarity (THF, DMF) to minimize side reactions. Catalytic methods, such as Pd-mediated coupling, may enhance efficiency .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, X-ray) for this compound be systematically addressed?

Answer:

Contradictions often arise from conformational flexibility or crystal packing effects. To resolve these:

- X-ray crystallography : Determine the solid-state structure to confirm bond angles and torsional strain. For example, highlights using CrysAlis PRO software for refining diffraction data, which resolved benzyloxy group orientation in related compounds .

- Dynamic NMR analysis : Perform variable-temperature NMR to detect hindered rotation of the benzyloxy group, which may cause signal splitting. Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) can also influence peak resolution .

- Computational validation : Compare experimental IR or Raman spectra with DFT-calculated vibrational modes to identify misassignments .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Recrystallization : Use solvent pairs like ethanol/water or ethyl acetate/hexane to exploit solubility differences. Adjust pH to deprotonate the carboxylic acid (e.g., NaOH) for better solubility .

- Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane. The carboxylic acid’s polarity requires acidic modifiers (0.1% acetic acid) to reduce tailing .

- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) as the mobile phase .

Advanced: What experimental designs are used to evaluate the bioactivity of this compound derivatives?

Answer:

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., cyclooxygenase or kinases) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves, with controls for non-specific binding .

- Structure-activity relationship (SAR) studies : Modify the benzyloxy group’s substituents (e.g., electron-withdrawing groups) and correlate changes with activity. Molecular docking (AutoDock Vina) predicts binding modes to guide synthesis .

- In vitro toxicity screening : Use MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity before advancing to in vivo models .

Basic: How does the benzyloxy group influence the physicochemical properties of this compound?

Answer:

- Acidity : The electron-donating benzyloxy group slightly reduces the carboxylic acid’s acidity (higher pKa) compared to unsubstituted cyclohexanecarboxylic acid. Titration with NaOH (phenolphthalein indicator) confirms this .

- Lipophilicity : The benzyloxy moiety increases logP values, enhancing membrane permeability. Measure via shake-flask method or HPLC retention times .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, attributed to the stabilizing aromatic ring .

Advanced: What analytical strategies are employed to study the pH-dependent stability of this compound?

Answer:

- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 40–60°C. Monitor degradation via:

- HPLC-DAD/MS : Identify hydrolysis products (e.g., cyclohexanol derivatives) and elucidate pathways .

- Kinetic modeling : Calculate rate constants (k) at each pH to construct a pH-rate profile, revealing stability maxima .

- Solid-state stability : Use accelerated stability chambers (40°C/75% RH) and analyze samples with XRPD to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.